8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methyl isocyanate, followed by cyclization to form the triazolotriazine ring system. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of high-energy materials and explosives due to its stability and energetic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The inhibition of these enzymes can lead to the suppression of cancer cell growth and proliferation. The compound’s energetic properties are attributed to its ability to release a significant amount of energy upon decomposition, making it suitable for use in explosives.
Comparison with Similar Compounds
Similar Compounds
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high stability and energetic properties.
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability and is used in the development of thermally stable energetic materials.
Uniqueness
8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a methyl group on the triazolotriazine ring system provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H6N6O |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
8-amino-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C5H6N6O/c1-3-4(12)11(6)5-8-7-2-10(5)9-3/h2H,6H2,1H3 |
InChI Key |
YELQQLJEJFKJDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=NN=C2N(C1=O)N |
Origin of Product |
United States |
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